7-Oxodehydroabietic acid

Übersicht

Beschreibung

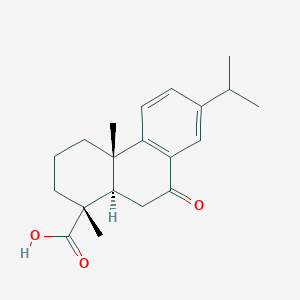

7-Oxodehydroabietic acid is an organic compound derived from abietic acid, a naturally occurring resin acid found in pine trees. It is a diterpene resin acid with the molecular formula C20H26O3 and a molecular weight of 314.42 g/mol . This compound is known for its white crystalline solid appearance and has various applications in the fields of chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Oxodehydroabietic acid can be synthesized through the oxidation of dehydroabietic acid. The process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an organic solvent like acetone or dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound involves the extraction of dehydroabietic acid from rosin or rosin oil, followed by its oxidation. The extracted dehydroabietic acid is subjected to oxidation reactions using industrial-scale oxidizing agents and solvents. The final product is then purified and crystallized to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Oxodehydroabietinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung stärker oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können die Ketongruppe in eine Alkoholgruppe umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen am aromatischen Ring oder an der Carbonsäuregruppe eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid in Lösungsmitteln wie Aceton oder Dichlormethan.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in Lösungsmitteln wie Ethanol oder Tetrahydrofuran.

Substitution: Halogenierungsmittel, Nitrierungsmittel und Sulfonierungsmittel unter verschiedenen Bedingungen.

Hauptsächlich gebildete Produkte:

Oxidation: Bildung stärker oxidierter Derivate wie 7,15-Dioxodehydroabietinsäure.

Reduktion: Bildung von 7-Hydroxydehydroabietinsäure.

Substitution: Bildung von halogenierten, nitrierten oder sulfonierten Derivaten.

Wissenschaftliche Forschungsanwendungen

7-Oxodehydroabietinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Ausgangsmaterial für die Synthese verschiedener organischer Verbindungen und als Reagenz in organischen Reaktionen eingesetzt.

Medizin: Untersucht wurden die potenziellen entzündungshemmenden und antimikrobiellen Eigenschaften.

Industrie: Als Bestandteil in der Formulierung von Beschichtungen, Klebstoffen und anderen Industrieprodukten verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Oxodehydroabietinsäure beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann es die endokrine Aktivität von Insekten stören und deren Wachstum und Entwicklung beeinflussen . Die antimikrobiellen Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, mikrobielle Zellmembranen zu stören und wichtige enzymatische Prozesse zu hemmen .

Wirkmechanismus

The mechanism of action of 7-oxodehydroabietic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can interfere with the endocrine activity of insects, affecting their growth and development . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Vergleich Mit ähnlichen Verbindungen

7-Oxodehydroabietinsäure ist aufgrund ihrer spezifischen Struktur und funktionellen Gruppen einzigartig. Zu den ähnlichen Verbindungen gehören:

Dehydroabietinsäure (CAS#1740-19-8): Die Vorstufe von 7-Oxodehydroabietinsäure, die sich durch das Vorhandensein einer Ketongruppe in letzterer unterscheidet.

15-Hydroxydehydroabietinsäure (CAS#54113-95-0): Ähnliche Struktur mit einer zusätzlichen Hydroxylgruppe.

7alpha,15-Dihydroxydehydroabietinsäure (CAS#155205-64-4): Enthält zwei Hydroxylgruppen an verschiedenen Positionen.

15-Hydroxy-7-Oxodehydroabietinsäure (CAS#95416-25-4): Enthält sowohl eine Hydroxyl- als auch eine Ketongruppe.

Diese Verbindungen teilen ähnliche strukturelle Gerüste, unterscheiden sich aber in ihren funktionellen Gruppen, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.

Eigenschaften

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,17H,5,8-9,11H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWJSDLNPCSSNW-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075074 | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18684-55-4 | |

| Record name | 7-Oxodehydroabietic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18684-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxodehydroabietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-, (1R,4aS,10aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-OXODEHYDROABIETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8PNL8FLID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

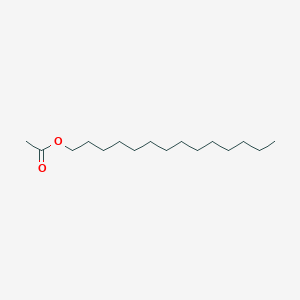

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)